molecular formula C15H18O2 B12612932 (4-Phenyl-1-cyclohexenyl)acetic acid methyl ester CAS No. 919769-03-2

(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester

Cat. No.: B12612932
CAS No.: 919769-03-2
M. Wt: 230.30 g/mol
InChI Key: RWLPEAJTDIDBJR-UHFFFAOYSA-N
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Description

(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester is an organic compound with the molecular formula C16H20O2 It is a derivative of acetic acid and features a phenyl group attached to a cyclohexene ring, which is further connected to an acetic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-1-cyclohexenyl)acetic acid methyl ester typically involves the esterification of (4-Phenyl-1-cyclohexenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

(4-Phenyl-1-cyclohexenyl)acetic acid+MethanolAcid Catalyst(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester+Water\text{(4-Phenyl-1-cyclohexenyl)acetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (4-Phenyl-1-cyclohexenyl)acetic acid+MethanolAcid Catalyst​(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Phenyl-1-cyclohexenyl)acetic acid or (4-Phenyl-1-cyclohexenyl)ketone.

    Reduction: Formation of (4-Phenyl-1-cyclohexenyl)ethanol.

    Substitution: Formation of (4-Phenyl-1-cyclohexenyl)acetamide or (4-Phenyl-1-cyclohexenyl)thioester.

Scientific Research Applications

(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Phenyl-1-cyclohexenyl)acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with enzymes or receptors in biological systems. The phenyl and cyclohexene moieties contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclohexylmethoxy-phenyl)-acetic acid methyl ester
  • Acetic acid, phenylmethyl ester
  • (Phenylthio)acetic acid, (4-methoxyphenyl)methyl ester

Uniqueness

(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a cyclohexene ring in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

919769-03-2

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

methyl 2-(4-phenylcyclohexen-1-yl)acetate

InChI

InChI=1S/C15H18O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-7,14H,8-11H2,1H3

InChI Key

RWLPEAJTDIDBJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

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